CDK4-IN-1 is a potent small molecule inhibitor of the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 complex, a key regulator of the G1 phase of the cell cycle. Its primary mechanism involves preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the G1-to-S phase transition and induces cell cycle arrest. Unlike many clinically focused CDK4/6 inhibitors that exhibit activity against multiple kinases, CDK4-IN-1 is characterized by its high degree of selectivity for CDK4, making it a specialized tool for precise, hypothesis-driven research into cell cycle control and oncogenic pathways.
While numerous CDK inhibitors are commercially available, including pan-CDK inhibitors and dual CDK4/6 inhibitors like Palbociclib and Abemaciclib, they are not functionally interchangeable for targeted research applications. The value of a tool compound in a research setting is defined by its specificity, as off-target activity can confound experimental results. For instance, an inhibitor with significant activity against CDK1 or CDK2 could induce mitotic or S-phase arrest, masking or altering the specific effects of G1 arrest being studied. Procuring CDK4-IN-1 is a decision to prioritize a clean, unambiguous readout of CDK4-specific pathway modulation, a level of precision not guaranteed by broader-spectrum or less-characterized alternatives.
CDK4-IN-1 demonstrates a clear preference for its primary target over CDK2, a critical kinase for the G1/S transition and S-phase progression. In biochemical assays, the compound inhibits CDK4/Cyclin D1 with an IC50 of 10 nM, while its IC50 against CDK2/Cyclin A is 5,265 nM. This represents a greater than 500-fold selectivity, minimizing the risk of confounding experimental results through unintended inhibition of CDK2-mediated pathways.
| Evidence Dimension | Biochemical Inhibition (IC50) |
| Target Compound Data | 10 nM (against CDK4/Cyclin D1) |
| Comparator Or Baseline | CDK2/Cyclin A: 5,265 nM |
| Quantified Difference | >526-fold selectivity for CDK4 over CDK2 |
| Conditions | Cell-free enzymatic assay. |
This high selectivity enables the specific study of the G1 checkpoint without confounding effects from inhibiting the G1/S and S-phase transitions regulated by CDK2.
To ensure that observed cellular effects are due to G1 arrest and not interference with mitosis, selectivity against CDK1 is paramount. CDK4-IN-1 shows negligible activity against the CDK1/Cyclin B complex, with a reported IC50 of over 15,000 nM. When compared to its 10 nM potency against CDK4, this demonstrates a selectivity ratio of over 1,500-fold.
| Evidence Dimension | Biochemical Inhibition (IC50) |
| Target Compound Data | 10 nM (against CDK4/Cyclin D1) |
| Comparator Or Baseline | CDK1/Cyclin B: >15,000 nM |
| Quantified Difference | >1,500-fold selectivity for CDK4 over CDK1 |
| Conditions | Cell-free enzymatic assay. |
This specificity provides high confidence that the compound will not induce mitotic arrest, allowing for unambiguous investigation of G1-phase-specific events.
The biochemical potency of CDK4-IN-1 translates to effective inhibition in relevant cellular systems. The MCF-7 breast cancer cell line is a widely used model system whose proliferation is highly dependent on the Cyclin D1/CDK4 pathway for Rb phosphorylation. The low nanomolar IC50 of CDK4-IN-1 against its target kinase is well-suited for inducing G1 arrest and inhibiting proliferation in such Rb-positive cell lines, providing a reliable system for validating CDK4's role in specific cancer contexts.
| Evidence Dimension | Cellular Model Suitability |
| Target Compound Data | Potent CDK4 biochemical IC50 (10 nM) |
| Comparator Or Baseline | MCF-7 cells are a validated model dependent on CDK4 activity for proliferation. |
| Quantified Difference | N/A (Contextual evidence) |
| Conditions | In vitro cell culture. |
This confirms the compound's potency is relevant in a standard, procurement-relevant cellular model, ensuring its utility in common cancer research workflows.
For research focused on dissecting the molecular events of the G1 phase or the G1/S checkpoint, CDK4-IN-1 is the appropriate tool. Its high selectivity against CDK1 and CDK2 ensures a clean G1 arrest, allowing for precise study of Rb pathway signaling without the confounding variable of inhibiting other cell cycle phases.
When confirming that a specific cellular phenotype (e.g., senescence, differentiation, or apoptosis) in an Rb-positive cell line like MCF-7 is driven specifically by CDK4 inhibition, the high on-target potency and selectivity of CDK4-IN-1 provides a higher degree of confidence that the observed effect is not due to off-target kinase activity.
For use as a reference compound or chemical probe, a well-defined and narrow selectivity profile is a prerequisite. CDK4-IN-1 serves as a reliable positive control for CDK4 inhibition or as a probe to interrogate the downstream consequences of selectively blocking the CDK4/Cyclin D1 node in various signaling networks.